(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 748128-13-4
VCID: VC2024766
InChI: InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
SMILES: C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

CAS No.: 748128-13-4

Cat. No.: VC2024766

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid - 748128-13-4

CAS No. 748128-13-4
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
IUPAC Name (3S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Standard InChI Key GQKLESLYMHWBOP-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)Cl)[C@H](CC(=O)O)N
SMILES C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N

Chemical Structure and Properties

Structural Characteristics

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid possesses a distinctive chemical structure characterized by a propanoic acid backbone with a 2,3-dichlorophenyl group attached to the beta-carbon atom . The molecule contains an amino group at the alpha position, creating a chiral center with the (S)-configuration . This stereochemistry is crucial for its biological activity and interactions with target proteins and receptors .

The structure can be represented by several notations:

  • IUPAC Name: (3S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid

  • SMILES Notation: NC@HCC(=O)O

  • InChI: InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1

The specific positioning of the chlorine atoms at the 2,3-positions of the phenyl ring significantly influences the compound's chemical reactivity and biological properties, distinguishing it from other halogenated amino acid derivatives.

Physical Properties

The physical properties of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid are essential for understanding its behavior in various experimental conditions and formulations. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

PropertyValueReference
Molecular Weight234.08 g/mol
Physical StateSolid
Optical Rotation[α]D= -36.0 ± 2º (C=1 in 0.5N NaOH) at 25°C
SolubilitySoluble in DMSO, ethanol; limited water solubility
Melting PointNot specifically reported-
Purity (Commercial)≥95%

The compound's optical rotation confirms its chiral nature and is an important parameter for verifying the enantiomeric purity of samples used in research . The solubility profile suggests that the compound may require appropriate vehicles for biological testing and pharmaceutical formulations .

Chemical Properties

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid exhibits chemical properties characteristic of both amino acids and halogenated aromatic compounds. The presence of a carboxylic acid group, an amino group, and chlorinated aromatic ring creates a molecule with diverse reactivity patterns .

The compound can participate in various chemical reactions:

  • Oxidation reactions: The amino group can be oxidized to form the corresponding nitro compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction reactions: The carboxylic acid group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions: The chlorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution with various nucleophiles such as amines, thiols, and alkoxides.

  • Peptide coupling reactions: The compound can participate in peptide bond formation through its carboxylic acid and amino groups, making it useful in peptide synthesis .

These chemical properties make (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis and Preparation Methods

The synthesis of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid typically follows established procedures for preparing chiral amino acids. While specific synthetic routes vary, several common approaches have been documented in the scientific literature.

One prominent synthetic pathway begins with 2,3-dichlorobenzaldehyde as the starting material, followed by a Strecker synthesis involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the racemic amino acid. Subsequent resolution of the racemic mixture through chiral chromatography or enzymatic methods produces the desired (S)-enantiomer.

For enantioselective synthesis, researchers often employ chiral catalysts or auxiliaries to achieve stereocontrol during the formation of the key C-C bond. Asymmetric hydrogenation of a prochiral precursor using rhodium catalysts with chiral ligands represents another approach to obtaining the (S)-enantiomer directly .

Industrial production methods may utilize similar synthetic routes but optimized for larger scale and efficiency. The optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and enantiopurity in commercial production.

The purification of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid typically involves recrystallization and/or chromatographic techniques to ensure high chemical and enantiomeric purity, which is essential for its research applications .

Applications

Pharmaceutical Research

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has emerged as a valuable compound in pharmaceutical research, particularly in the development of drugs targeting neurological disorders. Its unique structural features enable the development of compounds that can modulate neurotransmitter systems effectively, making it a crucial building block in medicinal chemistry .

The compound serves as a key intermediate in the synthesis of pharmaceuticals with potential applications in various therapeutic areas:

  • Neurodegenerative diseases: Derivatives of this compound have shown promising results in studies related to Alzheimer's disease and Parkinson's disease due to their neuroprotective effects.

  • Antidepressant medications: Research has explored its potential in developing antidepressants through its interaction with serotonin pathways.

  • Neuroprotective agents: Studies indicate that derivatives of this compound exhibit neuroprotective effects by modulating glutamate receptors, which are pivotal in neurodegenerative diseases.

  • Anti-inflammatory drugs: The compound's structural features make it useful in designing molecules with anti-inflammatory properties .

The pharmaceutical significance of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid stems from its ability to serve as a scaffold for drug design, allowing medicinal chemists to develop compounds with improved efficacy, selectivity, and pharmacokinetic properties .

Neurotransmitter Research

In neuroscience research, (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has contributed significantly to understanding neurotransmitter systems and their roles in various physiological and pathological processes. This compound acts as an antagonist at specific receptor sites, particularly the N-methyl-D-aspartate receptor (NMDAR), making it a valuable tool for studying neuronal signaling mechanisms.

The compound helps researchers elucidate:

  • Receptor binding mechanisms: Studies have utilized this compound to investigate the binding affinities of various ligands to neurotransmitter receptors, providing insights into structure-activity relationships.

  • Neurotransmitter modulation: Research findings demonstrate its influence on neurotransmitter release and uptake, contributing to our understanding of synaptic transmission.

  • Excitotoxicity pathways: As an NMDAR antagonist, the compound has been instrumental in studying excitotoxic mechanisms involved in neurological disorders.

  • Synaptic plasticity: The compound's interaction with glutamatergic systems has facilitated research on long-term potentiation and depression, fundamental processes in learning and memory.

These applications highlight the compound's importance in advancing our understanding of neurological processes and potentially developing new treatments for neurological disorders.

Biochemical Applications

Beyond pharmaceutical and neuroscience research, (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid finds applications in various biochemical studies. Its unique structure makes it useful for investigating enzyme-substrate interactions and protein-ligand binding.

Key biochemical applications include:

  • Enzyme inhibition studies: The compound serves as a valuable tool for investigating the mechanisms of enzyme inhibition, particularly those involved in neurotransmitter metabolism.

  • Protein-ligand binding assays: Researchers utilize this compound in assays designed to evaluate protein-ligand interactions, providing insights into molecular recognition processes.

  • Structure-activity relationship studies: The compound's well-defined structure makes it useful for systematic studies relating chemical structure to biological activity .

  • Bioconjugation: The functional groups present in the molecule allow for conjugation with biomolecules, facilitating the development of probes for biological studies .

These biochemical applications demonstrate the versatility of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid as a research tool in understanding fundamental biological processes.

Other Applications

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has found utility in several other areas beyond pharmaceutical, neuroscience, and biochemical research . These diverse applications highlight the compound's versatility and importance in multiple scientific disciplines.

Additional applications include:

  • Peptide synthesis: The compound serves as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences with specific properties .

  • Analytical chemistry: It is employed in analytical methods for detecting and quantifying amino acids and peptides, providing researchers with reliable data for their studies .

  • Agrochemical development: There is potential for using this compound in the agrochemical industry for developing herbicides that target specific plant species .

  • Material science: The compound has been explored in material science for creating novel polymers with enhanced properties .

These additional applications further underscore the importance of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid as a versatile chemical entity with broad scientific relevance .

Research Findings

Receptor Interaction Studies

Research on (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has yielded significant findings regarding its interactions with various receptors, particularly those involved in neurological processes. These studies have enhanced our understanding of the compound's mechanism of action and potential therapeutic applications.

One notable area of research involves the compound's interaction with N-methyl-D-aspartate receptors (NMDARs), which play crucial roles in synaptic plasticity and neuronal excitotoxicity. Studies have demonstrated that the compound acts as an antagonist at NMDARs, potentially offering neuroprotective effects in conditions characterized by excessive glutamatergic activity.

Research has also explored the compound's binding affinities across different receptor subtypes. Experimental data have revealed significant differences in binding affinities among enantiomers of related compounds, highlighting the importance of stereochemistry in receptor interactions. These findings contribute to our understanding of structure-activity relationships and guide the design of more selective ligands for therapeutic purposes.

Moreover, investigations into the compound's effects on neurotransmitter release and uptake have provided insights into its modulatory role in synaptic transmission. Such research findings are valuable for developing drugs targeting specific neurotransmitter systems with improved efficacy and reduced side effects.

Future Research Directions

The continuing investigation of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid presents numerous opportunities for advancing scientific knowledge and developing novel applications. Several promising research directions merit further exploration to fully realize the potential of this compound .

In pharmaceutical research, future studies could focus on optimizing derivatives of this compound for specific therapeutic targets, particularly in neurological disorders where current treatments have limitations. Structure-activity relationship studies could guide the development of compounds with enhanced potency, selectivity, and pharmacokinetic properties . Additionally, combination approaches with existing therapies might reveal synergistic effects worth exploring in preclinical and clinical settings.

Neuroscience research could benefit from deeper investigations into the compound's effects on specific neural circuits and neurotransmitter systems. Advanced techniques such as optogenetics and chemogenetics, combined with this compound's receptor-modulating properties, could provide new insights into brain function in health and disease. Such research might uncover novel mechanisms relevant to learning, memory, and neuroplasticity.

In the field of synthetic chemistry, developing more efficient and environmentally friendly methods for synthesizing the compound and its derivatives represents another valuable research direction. Green chemistry approaches, such as biocatalysis and flow chemistry, could improve the sustainability of its production while maintaining high yields and enantiomeric purity.

Expanding biochemical applications might involve utilizing the compound as a molecular probe for studying protein-ligand interactions in complex biological systems. Such approaches could facilitate drug discovery efforts and enhance our understanding of disease mechanisms at the molecular level.

These future research directions highlight the ongoing scientific interest in (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid and its potential to contribute to advances across multiple disciplines .

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